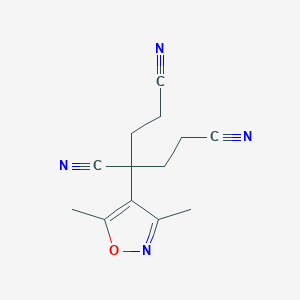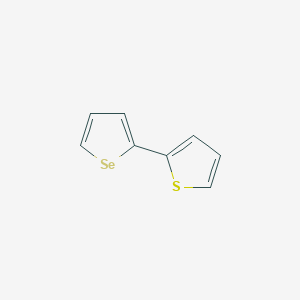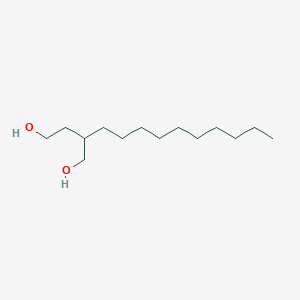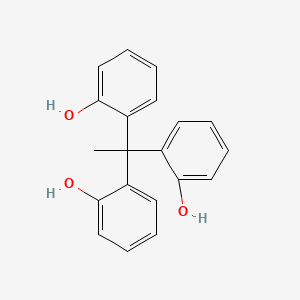![molecular formula C10H16F3NO3 B14296322 N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide CAS No. 124884-02-2](/img/structure/B14296322.png)
N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide is an organic compound that features a trifluoroacetamide group attached to a dioxolane ring via a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with a suitable amine precursor containing the dioxolane ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoroacetamide group, potentially converting it to a trifluoroethylamine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the dioxolane ring.
Reduction: Trifluoroethylamine derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide exerts its effects is primarily through its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The dioxolane ring can also interact with various enzymes and receptors, modulating their function.
Comparación Con Compuestos Similares
- N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroethylamine
- N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoromethylamine
Comparison: N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs. The trifluoroacetamide group enhances the compound’s stability and ability to form hydrogen bonds, making it more effective in certain applications.
Propiedades
Número CAS |
124884-02-2 |
|---|---|
Fórmula molecular |
C10H16F3NO3 |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
N-[5-(1,3-dioxolan-2-yl)pentyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H16F3NO3/c11-10(12,13)9(15)14-5-3-1-2-4-8-16-6-7-17-8/h8H,1-7H2,(H,14,15) |
Clave InChI |
PHORFPKCEYQGDL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCCCCNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)
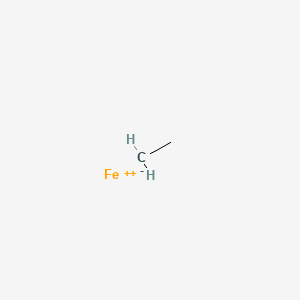
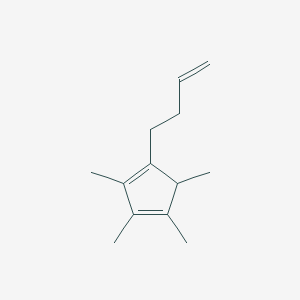

![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

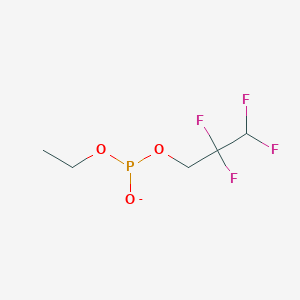
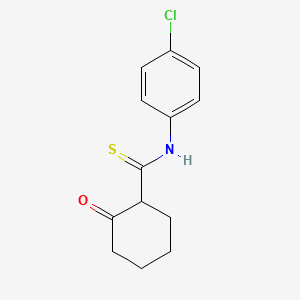
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
